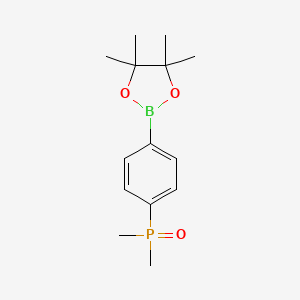
Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a unique chemical compound with immense research potential. It’s a solid form chemical with the empirical formula (Hill Notation): C15H22BNO3 and a molecular weight of 275.15 .
Physical and Chemical Properties Analysis
This compound is a solid form chemical . Its density is not explicitly mentioned in the search results. The boiling point and melting point are also not provided.Applications De Recherche Scientifique
Enhanced Fluorescence Emission from Nanoparticles
One significant application of dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is in the development of nanoparticles with enhanced fluorescence emission. These nanoparticles are constructed from heterodifunctional polyfluorene building blocks, utilizing three-coordinate complexes in Suzuki-Miyaura chain growth polymerization. The resultant heterodisubstituted polyfluorenes, when covalently attached to polyethylene glycol, form stable nanoparticles in water. These particles exhibit bright fluorescence with high quantum yields, which can be further tuned to longer wavelengths by energy transfer to dye labels, achieving enduring fluorescence brightness crucial for various scientific and technological applications (Fischer, Baier, & Mecking, 2013).
Flame Retardancy in Polymers
Another application involves the synthesis of dimethyl(furfuryloxymethyl)phosphine oxide and related compounds, which have been utilized in creating phosphorus-containing furan polymers with reduced flammability. These polymers, prepared by polymerizing specific phosphine oxides, exhibit significantly higher oxygen indexes compared to phosphorus-free counterparts, indicating enhanced flame retardancy. This attribute makes such materials valuable in industries where fire safety is of paramount importance, providing a scientific avenue for developing safer and more resilient polymeric materials (Varbanov & Borissov, 1984).
Photopolymerization in Dental Resins
In dental material science, this compound-related compounds like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) have been explored as photoinitiators for the polymerization of dental resins. BAPO has demonstrated superior performance in enhancing polymerization kinetics and improving the mechanical properties of dental resins, such as flexural strength and elastic modulus. This application underscores the potential of such compounds in medical materials science, particularly in improving the quality and durability of dental restorative materials (Meereis et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki-miyaura coupling reaction .
Mode of Action
It’s known that phosphine oxides are often used as ligands in various chemical reactions due to their ability to donate electron pairs .
Biochemical Pathways
Boron-containing compounds like this one are known to play a role in various organic synthesis reactions .
Result of Action
It’s known that phosphine oxides can participate in various chemical reactions, influencing the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light and air should be avoided during storage . Furthermore, the compound is typically stored under inert gas and in a cool, dry place .
Analyse Biochimique
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on how the effects of Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide vary with different dosages in animal models .
Propriétés
IUPAC Name |
2-(4-dimethylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BO3P/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)19(5,6)16/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBGUSJMWBCZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
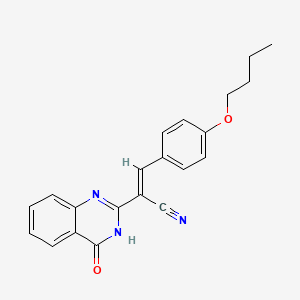
![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)

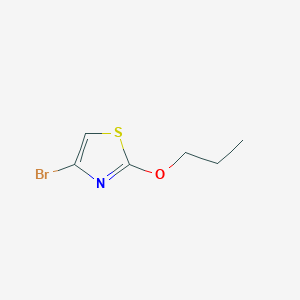
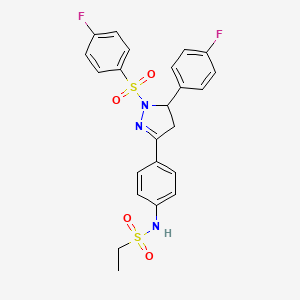
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)
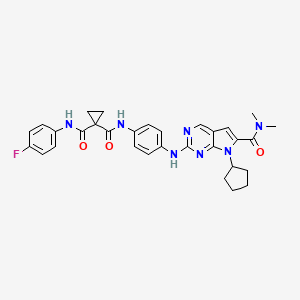
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)
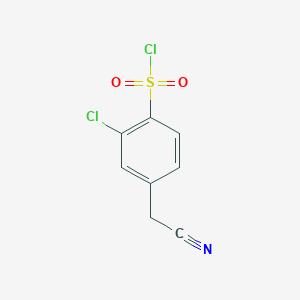



![5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2889934.png)
